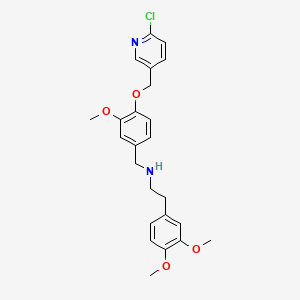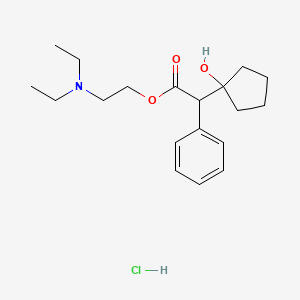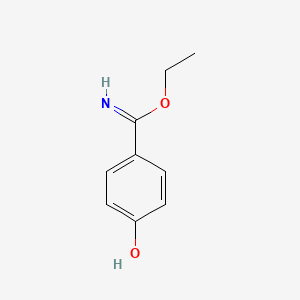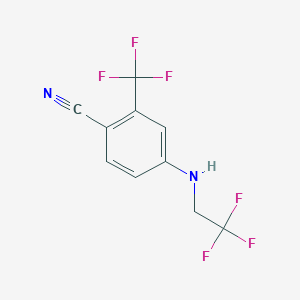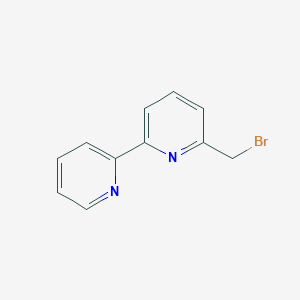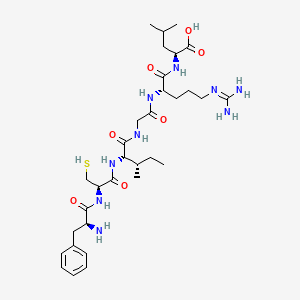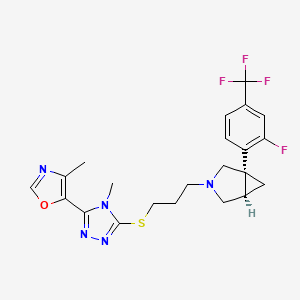![molecular formula C24H32N4O6 B3182513 N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide CAS No. 870153-29-0](/img/structure/B3182513.png)
N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
Übersicht
Beschreibung
PF-00835231 ist ein potenter Inhibitor der Hauptprotease (Mpro) von Coronaviren, einschließlich SARS-CoV-2, dem Virus, das für COVID-19 verantwortlich ist . Diese Verbindung wurde ursprünglich von Pfizer-Chemikern während der SARS-Epidemie von 2002-2003 entdeckt, um die SARS-CoV-Mpro anzugreifen . Es hat vielversprechende Ergebnisse bei der Hemmung der Replikation verschiedener Coronaviren gezeigt, was es zu einem wichtigen Kandidaten für die antivirale Therapie macht .
Herstellungsmethoden
PF-00835231 kann durch eine Reihe chemischer Reaktionen unter Verwendung bestimmter Reagenzien und Bedingungen synthetisiert werden. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten, gefolgt von deren Umwandlung in die endgültige Verbindung . Die industrielle Produktion von PF-00835231 beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Ein Ansatz, um seine Bioverfügbarkeit zu erhöhen, besteht darin, PF-00835231 in seine Phosphat-Prodrug-Form, PF-07304814, umzuwandeln, die intravenös verabreicht werden kann .
Vorbereitungsmethoden
PF-00835231 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final compound . The industrial production of PF-00835231 involves optimizing these synthetic routes to ensure high yield and purity. One approach to increase its bioavailability is to convert PF-00835231 into its phosphate prodrug form, PF-07304814, which can be administered intravenously .
Analyse Chemischer Reaktionen
PF-00835231 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Spaltung der Phosphatgruppe von ihrer Prodrug-Form, PF-07304814, zur Bildung von PF-00835231 .
Wissenschaftliche Forschungsanwendungen
PF-00835231 wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen Coronaviren . Es hat in vitro eine potente antivirale Aktivität gegen SARS-CoV-2 und andere Coronaviren gezeigt, was es zu einem wertvollen Kandidaten für die COVID-19-Therapie macht . Zusätzlich wurde PF-00835231 auf seinen potenziellen Einsatz in Kombination mit anderen antiviralen Medikamenten wie Remdesivir untersucht, um die therapeutische Wirksamkeit zu verbessern . Neben seinen antiviralen Anwendungen wird PF-00835231 auch für seine potenzielle Verwendung in anderen Bereichen der Medizin und Biologie untersucht .
Wirkmechanismus
PF-00835231 entfaltet seine Wirkung durch Hemmung der Hauptprotease (Mpro) von Coronaviren . Die Hauptprotease ist für die Replikation des Virus unerlässlich, da sie das virale Polyprotein in funktionelle Einheiten spaltet, die für die Virusreplikation erforderlich sind . Durch die Bindung an die aktive Stelle der Hauptprotease verhindert PF-00835231, dass die Protease ihre Funktion ausübt, wodurch die Virusreplikation gehemmt wird . Dieser Wirkmechanismus ist hochspezifisch für die virale Protease, mit minimalen Auswirkungen auf humane Wirtsproteasen .
Wirkmechanismus
PF-00835231 exerts its effects by inhibiting the main protease (Mpro) of coronaviruses . The main protease is essential for the replication of the virus, as it cleaves the viral polyprotein into functional units required for viral replication . By binding to the active site of the main protease, PF-00835231 prevents the protease from performing its function, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral protease, with minimal effects on human host proteases .
Vergleich Mit ähnlichen Verbindungen
PF-00835231 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. GC-376 und Remdesivir . GC-376 ist ein weiterer Inhibitor der Hauptprotease, während Remdesivir auf die virale Polymerase abzielt . PF-00835231 hat im Vergleich zu diesen Verbindungen eine ähnliche oder höhere Potenz bei der Hemmung von SARS-CoV-2 gezeigt . Zusätzlich wurde festgestellt, dass PF-00835231 eine breite Aktivität gegen verschiedene Coronaviren hat, was es zu einem einzigartigen und wertvollen antiviralen Mittel macht . Weitere ähnliche Verbindungen sind Bedaquilin, Boceprevir, Efonidipin, Manidipin und Lercanidipin .
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6/c1-13(2)9-18(23(32)27-17(20(30)12-29)10-14-7-8-25-22(14)31)28-24(33)19-11-15-16(26-19)5-4-6-21(15)34-3/h4-6,11,13-14,17-18,26,29H,7-10,12H2,1-3H3,(H,25,31)(H,27,32)(H,28,33)/t14-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMHKWNHMVDJB-WBAXXEDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870153-29-0 | |
| Record name | PF-00835231 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870153290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-00835231 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R5IQ1D64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


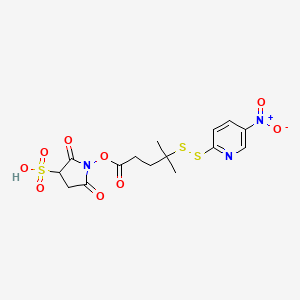
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
